molecular formula C7H10N4 B15239273 2-(5-Amino-1-ethyl-1H-pyrazol-4-YL)acetonitrile

2-(5-Amino-1-ethyl-1H-pyrazol-4-YL)acetonitrile

Cat. No.: B15239273
M. Wt: 150.18 g/mol
InChI Key: UIXSIBLXMPQXDZ-UHFFFAOYSA-N
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Description

2-(5-Amino-1-ethyl-1H-pyrazol-4-YL)acetonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1-ethyl-1H-pyrazol-4-YL)acetonitrile can be achieved through nucleophilic substitution reactions. One common method involves the reaction of hydroxymethyl-4-amino-1H-pyrazole with acetonitrile under specific conditions . The reaction typically requires a solvent such as ethanol and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1-ethyl-1H-pyrazol-4-YL)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(5-Amino-1-ethyl-1H-pyrazol-4-YL)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Amino-1-ethyl-1H-pyrazol-4-YL)acetonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopyrazole
  • 4-Aminopyrazole
  • 5-Aminopyrazole

Comparison

Compared to other aminopyrazoles, 2-(5-Amino-1-ethyl-1H-pyrazol-4-YL)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the ethyl group at the 1-position and the nitrile group at the 2-position can influence its reactivity and interaction with biological targets .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2-(5-amino-1-ethylpyrazol-4-yl)acetonitrile

InChI

InChI=1S/C7H10N4/c1-2-11-7(9)6(3-4-8)5-10-11/h5H,2-3,9H2,1H3

InChI Key

UIXSIBLXMPQXDZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CC#N)N

Origin of Product

United States

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